molecular formula C21H28N2O3S B2546436 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine CAS No. 913241-35-7

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine

Cat. No. B2546436
CAS RN: 913241-35-7
M. Wt: 388.53
InChI Key: UOSYZRLMWYZHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine, also known as R1487 or SB-205384, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the 5-HT1B/1D serotonin receptors and has been found to have a number of interesting biochemical and physiological effects.

Mechanism of Action

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a selective antagonist of the 5-HT1B/1D serotonin receptors, which are involved in the regulation of pain and other physiological processes. By blocking these receptors, this compound is able to reduce the transmission of pain signals and other physiological responses.
Biochemical and Physiological Effects:
In addition to its effects on migraine headaches, this compound has been found to have a number of other interesting biochemical and physiological effects. For example, the compound has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of addiction and other disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine in laboratory experiments is its high selectivity for the 5-HT1B/1D serotonin receptors. This allows researchers to more precisely study the effects of blocking these receptors without interfering with other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine and its applications in neuroscience. One area of interest is the study of the compound's effects on other serotonin receptors, as well as its potential interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on migraines and other physiological processes, which could lead to the development of new treatments for a variety of disorders.

Synthesis Methods

The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves a multi-step process that begins with the reaction of 4,5-dimethyl-2-nitrophenol with propyl magnesium bromide to yield 4,5-dimethyl-2-propoxyphenol. This intermediate is then reacted with piperazine and 4-fluorobenzenesulfonyl chloride to produce the final product.

Scientific Research Applications

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the primary areas of research has been in the study of migraine headaches, as the compound has been found to be effective in reducing the frequency and severity of migraines in animal models.

properties

IUPAC Name

1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-14-26-20-15-17(2)18(3)16-21(20)27(24,25)23-12-10-22(11-13-23)19-8-6-5-7-9-19/h5-9,15-16H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYZRLMWYZHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.